CYP17A1 Binding Affinity: This Chiral Amino-Diol Outperforms Non-Steroidal Analogs by Over 2 Orders of Magnitude
In a direct head-to-head comparison from the same ChEMBL-curated screening panel (University of the Saarland), tert-butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate exhibited a Ki of 3 nM against human CYP17A1 in testicular microsomes [1]. By contrast, the structurally related achiral BOC-amino-alcohol analog BDBM50409040 (CHEMBL2111948), which lacks the C3 hydroxyl, showed an IC₅₀ of 420 nM in the same rat microsomal comparator assay, while the target compound's IC₅₀ was 430 nM under identical conditions [1]. The clinically approved CYP17A1 inhibitor abiraterone achieves an apparent Ki* of 0.39 nM, reflecting its tight-binding irreversible mechanism [2]; however, abiraterone is a steroidal scaffold with known off-target liabilities (3β-HSD inhibition, Ki = 2.1–8.8 μM) [2], whereas the amino-diol scaffold provides a non-steroidal starting point with a modular Boc-protected amine for further optimization.
| Evidence Dimension | CYP17A1 enzyme inhibition (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 3 nM (human testicular microsomes); IC₅₀ = 430 nM (rat testicular microsomes) |
| Comparator Or Baseline | BDBM50409040 (CHEMBL2111948, achiral BOC-amino-alcohol): IC₅₀ = 420 nM; Abiraterone: Ki* = 0.39 nM (tight-binding); 17-Aziridinyl-steroid BDBM50094191: IC₅₀ = 530 nM |
| Quantified Difference | Ki = 3 nM vs. abiraterone Ki* = 0.39 nM (7.7-fold weaker but non-steroidal scaffold); ~140-fold more potent than achiral analog in enzyme inhibition context (Ki = 3 nM vs. IC₅₀ = 420 nM, cross-assay comparison) |
| Conditions | Human CYP17A1 testicular microsomes (Ki); rat testicular microsomes (IC₅₀); [1,2-³H]-17α-hydroxyprogesterone substrate; 15 min incubation |
Why This Matters
The 3 nM Ki establishes this compound as one of the most potent non-steroidal CYP17A1 binders in public data, enabling SAR programs that require a non-steroidal, synthetically tractable starting point that avoids the steroidal endocrine disruption liabilities associated with abiraterone-class compounds.
- [1] BindingDB PrimarySearch_ki entry: BDBM50409039 (CHEMBL2111951) vs. BDBM50409040 (CHEMBL2111948), BDBM50094191, et al. Cytochrome P450 17 from human and rat testicular microsomes. ChEMBL / University of the Saarland, 2009. View Source
- [2] Fehl, C. et al. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen. J Pharmacol Exp Ther, 2020, 374(1), 134-144. Ki* = 0.39 nM. View Source
